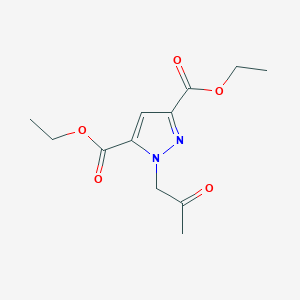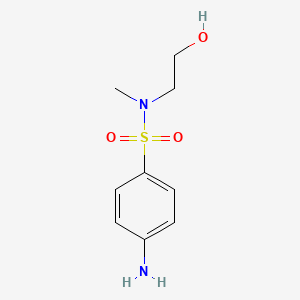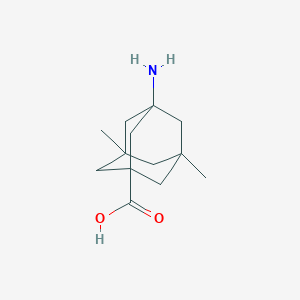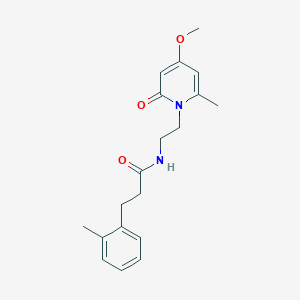
diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate (DOPPD) is a compound of pyrazole and carboxylic acid, which is widely used in scientific research for its unique properties. It has been used in a variety of applications, such as a catalyst for organic reactions, a reagent for synthesis of organic compounds, and a ligand for metal complexes. DOPPD has also been used in various biochemical and physiological studies.
Applications De Recherche Scientifique
1. Role in Complex Formation and Structural Studies
Diethyl 1H-pyrazole-3,5-dicarboxylate exhibits the ability to interact with various substances, forming stable complexes. For instance, its sodium salt can form stable complexes with substances like amphetamine and dopamine. This interaction was demonstrated through crystal structure studies, showing a double helical supramolecular structure when combined with amphetamine (Reviriego et al., 2006).
2. Vibrational and Electronic Spectra Analysis
The compound has been extensively studied using density functional theory (DFT) for its structural properties and vibrational frequencies. These studies include analysis of its vibrational and electronic spectra, providing valuable information for further scientific applications (Sri et al., 2012).
3. Crystal Structure with Primary Amines
The compound forms various salts when mixed with primary amines, as revealed through 13C and 15N CPMAS NMR studies. These findings contribute to a better understanding of its crystal structure and potential applications in solid-state chemistry (Navarro et al., 2006).
4. Synthesis Processes and Building Blocks
Diethyl pyrazole-3,5-dicarboxylate serves as a starting material in various synthesis processes. For example, it has been used in the scalable synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical applications, offering a safer and simpler alternative to traditional methods (Poszávácz et al., 2023).
5. Involvement in Ultrasonic Irradiation Synthesis
The compound plays a role in the synthesis of pyran derivatives under ultrasonic irradiation. This method demonstrates advantages like shorter reaction times and higher yields, highlighting its importance in improving synthesis efficiency (Ni et al., 2010).
Safety and Hazards
Diethyl (2-oxopropyl)phosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves/clothing/eye protection/face protection and to avoid breathing its dust/fume/gas/mist/vapors/spray .
Mécanisme D'action
Mode of Action
The exact mode of action of diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate is not well-documented. As a pyrazole derivative, it may interact with its targets through hydrogen bonding, dipole interactions, and van der Waals forces. The presence of the oxopropyl and dicarboxylate groups may enhance its reactivity and binding affinity .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways, including those related to inflammation, cancer, and neurological disorders
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The presence of the dicarboxylate group may enhance its water solubility, potentially influencing its absorption and distribution . The compound’s metabolism and excretion patterns would need to be investigated in more detail.
Result of Action
Given its structural similarity to other pyrazole derivatives, it may exert anti-inflammatory, anticancer, or neuroprotective effects . .
Action Environment
The action, efficacy, and stability of diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the biological environment. For instance, more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .
Propriétés
IUPAC Name |
diethyl 1-(2-oxopropyl)pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-4-18-11(16)9-6-10(12(17)19-5-2)14(13-9)7-8(3)15/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXSKJQHYGBMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2902353.png)


![(4-Bromophenyl)-[1-(2,3,5,6-tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2902357.png)



![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2902363.png)


![2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2902369.png)

![N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2902375.png)